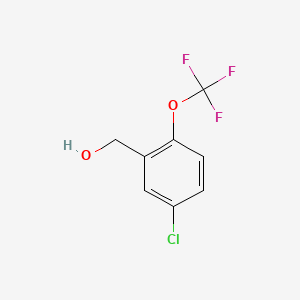

5-Chloro-2-(trifluoromethoxy)benzyl alcohol

説明

特性

IUPAC Name |

[5-chloro-2-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVPVUAGDRWIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CO)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A-Z Guide to the Synthesis of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol: A Keystone Building Block for Advanced Pharmaceutical and Agrochemical Discovery

Abstract

5-Chloro-2-(trifluoromethoxy)benzyl alcohol is a highly functionalized aromatic alcohol of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethoxy group, imparts desirable physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity to target macromolecules. This guide provides an in-depth, scientifically grounded protocol for the synthesis of this valuable building block, focusing on the robust and scalable reduction of its carboxylic acid precursor. We delve into the mechanistic rationale, experimental intricacies, and characterization of the final product, offering a comprehensive resource for researchers in drug development and synthetic chemistry.

Introduction: The Strategic Value of Fluorinated Scaffolds

The incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, is prized for its ability to modulate a molecule's electronic properties and lipophilicity, often leading to improved oral bioavailability and metabolic stability. When combined with a chlorine substituent on a benzyl alcohol framework, the resulting molecule, 5-Chloro-2-(trifluoromethoxy)benzyl alcohol, becomes a versatile intermediate for constructing complex bioactive compounds. Its applications span the development of novel kinase inhibitors, anti-inflammatory agents, and advanced pesticides.[1]

This guide presents a reliable synthetic pathway to this key intermediate, emphasizing experimental design, safety, and analytical validation to ensure reproducibility and scalability.

Retrosynthetic Analysis and Strategy

The most direct and reliable synthetic approach to a primary benzyl alcohol is the reduction of a corresponding carbonyl compound at the benzylic position. A retrosynthetic analysis of the target molecule identifies two primary precursors: 5-Chloro-2-(trifluoromethoxy)benzaldehyde or 5-Chloro-2-(trifluoromethoxy)benzoic acid.

While the reduction of an aldehyde is typically facile, the corresponding benzoic acid derivative is often more commercially available or synthetically accessible. The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis, achievable with powerful hydride-donating reagents.[2][3] Therefore, our strategy will focus on the reduction of 5-Chloro-2-(trifluoromethoxy)benzoic acid.

Key Transformation:

-

Target: 5-Chloro-2-(trifluoromethoxy)benzyl alcohol

-

Precursor: 5-Chloro-2-(trifluoromethoxy)benzoic acid[4]

-

Reaction: Carboxylic Acid Reduction

The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is generally not potent enough to reduce carboxylic acids.[2] In contrast, lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of efficiently converting carboxylic acids to primary alcohols.[5][6] Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), also offer an excellent alternative, often with higher selectivity and milder reaction conditions.[7] For this guide, we will detail the protocol using LiAlH₄ due to its widespread availability and proven efficacy.

Detailed Synthetic Protocol

This section provides a step-by-step methodology for the synthesis of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 5-Chloro-2-(trifluoromethoxy)benzoic acid | ≥97% | Commercial Source | Key Precursor |

| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Commercial Source | Highly reactive, moisture-sensitive |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Source | Must be dry |

| Diethyl Ether (Et₂O) | Anhydrous | Commercial Source | For extraction |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Reagent Grade | For quenching |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Reagent Grade | For drying |

| Silica Gel | 230-400 mesh | Chromatography Grade | For purification |

| Standard Glassware | --- | --- | Oven-dried before use |

| Magnetic Stirrer, Ice Bath, Rotary Evaporator | --- | --- | --- |

Experimental Workflow Diagram

Caption: Synthetic workflow from benzoic acid to benzyl alcohol.

Step-by-Step Procedure

Safety First: This procedure involves highly reactive and flammable reagents. It must be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Reaction Setup:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 5-Chloro-2-(trifluoromethoxy)benzoic acid (5.0 g, 20.6 mmol).

-

Add 100 mL of anhydrous tetrahydrofuran (THF) to dissolve the starting material.

-

Cool the flask to 0°C using an ice-water bath.

-

-

Reduction:

-

Slowly add lithium aluminum hydride (LiAlH₄) solution (1.0 M in THF, 25.0 mL, 25.0 mmol, 1.2 equivalents) to the stirred solution via the dropping funnel over 30 minutes. Causality Note: A slight excess of LiAlH₄ is used to ensure complete conversion of the carboxylic acid.[8] The slow, dropwise addition at 0°C is crucial to control the exothermic reaction and prevent side reactions.[9]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Quenching and Workup:

-

Once the reaction is complete, cool the flask back to 0°C in an ice bath.

-

CRITICAL STEP: Quench the reaction by slowly and carefully adding 1 M aqueous HCl (approx. 30 mL) dropwise. This neutralizes the excess LiAlH₄ and the aluminate salts formed. Vigorous gas (hydrogen) evolution will occur. Ensure adequate ventilation and slow addition to prevent foaming over.

-

Once the gas evolution ceases, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic layers with brine (1 x 50 mL) to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-Chloro-2-(trifluoromethoxy)benzyl alcohol as a solid or oil.

-

Characterization and Data

The final product should be characterized to confirm its identity and purity.

| Property | Value | Reference |

| Chemical Formula | C₈H₆ClF₃O₂ | [2] |

| Molecular Weight | 226.58 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from analogs[10] |

| Purity (Typical) | >97% (by HPLC/GC) | --- |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): ~7.4-7.2 (m, 3H, Ar-H), 4.7 (s, 2H, -CH₂OH), ~2.0 (br s, 1H, -OH) | Inferred from structure |

| ¹³C NMR (CDCl₃, 101 MHz) | Predicted δ (ppm): ~150-120 (Ar-C and C-OCF₃), 120.4 (q, J ≈ 257 Hz, -OCF₃), ~60 (-CH₂OH) | Inferred from structure |

| Mass Spec (ESI-MS) | m/z: 225.0, 227.0 [(M-H)⁻, chlorine isotope pattern] | Inferred from structure |

Conclusion

The synthesis of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol via the reduction of its corresponding benzoic acid is a robust and efficient method for producing this high-value chemical intermediate. The protocol detailed herein, grounded in established principles of organic chemistry, provides a clear and reproducible pathway for researchers. Careful control of reaction conditions, particularly during the addition of the hydride reagent and the subsequent quench, is paramount for achieving high yields and purity. The availability of this building block facilitates the exploration of novel chemical space in the ongoing quest for more effective and safer pharmaceuticals and agrochemicals.

References

-

MySkinRecipes. 5-Chloro-2-(Trifluoromethyl)Benzyl Alcohol. Available at: [Link]

-

Allen Institute for AI. How is benzoic acid converted to Benzyl alcohol. Available at: [Link]

-

Wikipedia. Benzoic acid. Available at: [Link]

-

Quora. How is benzoic acid converted into benzyl alcohol? Available at: [Link]

-

Prepp. Benzoic Acid Reaction with LiAlH4: Product Explained. Available at: [Link]

-

Allen Institute for AI. Benzoic acid is treat with lithum aluminium hydride. Available at: [Link]

-

Brainly.in. When benzoic acid is treated with lialh4 it forms. Available at: [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

Sources

- 1. 5-Chloro-2-(Trifluoromethyl)Benzyl Alcohol [myskinrecipes.com]

- 2. quora.com [quora.com]

- 3. Benzoic acid - Wikipedia [en.wikipedia.org]

- 4. 5-Chloro-2-(trifluoromethoxy)benzoic acid | 959749-82-7 [chemicalbook.com]

- 5. Benzoic Acid Reaction with LiAlH4: Product Explained [prepp.in]

- 6. Benzoic acid is treat with lithum aluminium hydride. [allen.in]

- 7. Page loading... [wap.guidechem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. brainly.in [brainly.in]

- 10. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to 5-Chloro-2-(trifluoromethoxy)benzyl alcohol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol, a key fluorinated building block for professionals in chemical synthesis and drug development. We will explore its physicochemical properties, reactivity, synthesis protocols, and strategic applications, offering field-proven insights into its utility.

Core Molecular Profile and Physicochemical Properties

5-Chloro-2-(trifluoromethoxy)benzyl alcohol is a substituted aromatic alcohol. Its structure is characterized by a benzene ring functionalized with a chlorine atom, a trifluoromethoxy group, and a hydroxymethyl group. This unique combination of substituents imparts specific electronic and steric properties that are highly valuable in the design of complex molecules. The trifluoromethoxy (-OCF₃) group, in particular, is a powerful electron-withdrawing moiety that significantly influences the molecule's reactivity and the physiological properties of its derivatives.[1]

The presence of fluorine-containing groups is known to alter biological activity and metabolic stability, making this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Table 1: Physicochemical Properties of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol

| Property | Value | Source |

| CAS Number | 874821-52-0 | |

| Molecular Formula | C₈H₆ClF₃O₂ | |

| Molecular Weight | 226.58 g/mol | |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 225°C | [3] |

| Density | 1.416 g/cm³ | [3] |

| Flash Point | 90°C | [3] |

Synthesis and Purification: A Validated Protocol

The synthesis of substituted benzyl alcohols often involves the reduction of the corresponding carboxylic acid or aldehyde. For 5-Chloro-2-(trifluoromethoxy)benzyl alcohol, a common and reliable laboratory-scale synthesis involves the reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid.

Conceptual Synthesis Workflow

The following diagram illustrates a typical synthetic pathway. The choice of a reducing agent like borane-tetrahydrofuran complex is critical; it is potent enough to reduce the carboxylic acid to the primary alcohol without affecting the aromatic ring or the halogen substituents under controlled conditions.

Caption: High-level workflow for the synthesis of the target benzyl alcohol.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for the reduction of similar substituted benzoic acids.[4]

-

Reaction Setup: In a three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Chloro-5-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cooling: Place the flask in an ice bath and stir the solution at 0°C under a nitrogen atmosphere.

-

Addition of Reducing Agent: Slowly add borane-tetrahydrofuran complex (2 equivalents) dropwise to the solution, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for approximately 1.5 hours.

-

Quenching: After the reaction is complete, cool the mixture and slowly add 6N HCl until no more gas is evolved.

-

Extraction: Add water and extract the product with ethyl acetate.

-

Drying and Evaporation: Combine the organic layers, dry with magnesium sulfate, and evaporate the solvent to yield the final product.[4]

Chemical Reactivity and Synthetic Utility

The reactivity of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol is primarily dictated by its primary alcohol group. This functional group can undergo a variety of common transformations, making it a versatile synthetic intermediate.[5]

-

Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. Controlled oxidation using reagents like pyridinium chlorochromate (PCC) will yield the aldehyde, while stronger oxidizing agents such as potassium permanganate will produce the carboxylic acid.[6]

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) will form the corresponding esters.[1]

-

Conversion to Halides: The hydroxyl group can be substituted with a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the benzyl halide.[6]

Core Transformations Workflow

This diagram illustrates the primary synthetic pathways originating from the title compound, establishing it as a versatile node in a synthetic network.

Caption: Key synthetic transformations of the benzyl alcohol functional group.

Applications in Drug Discovery and Materials Science

Substituted benzyl alcohols, especially those containing fluorine, are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][7] The trifluoromethyl and trifluoromethoxy groups are known to enhance properties such as metabolic stability, binding affinity, and bioavailability.[2][8][9]

This specific compound serves as a precursor for:

-

Active Pharmaceutical Ingredients (APIs): It is used in the synthesis of anti-inflammatory and antimicrobial agents.[7]

-

Agrochemicals: It is a building block for pesticides and herbicides.[7]

-

Kinase Inhibitors: The trifluoromethyl group can improve blood-brain barrier penetration, a desirable trait in oncology therapeutics.[6]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

-

Hazards: This compound is harmful if swallowed, inhaled, or in contact with skin, and it causes irritation to the eyes, skin, and respiratory system.[10]

-

Handling: Work in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11] Avoid direct contact with the substance and the formation of dust.[10]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container.[10] The compound may be sensitive to light and moisture, so storage under an inert atmosphere (like Argon) is recommended.[10]

Conclusion

5-Chloro-2-(trifluoromethoxy)benzyl alcohol is a highly functionalized and synthetically versatile building block. Its unique electronic properties, conferred by the trifluoromethoxy and chloro substituents, make it an invaluable intermediate for creating complex, high-value molecules in the pharmaceutical and agrochemical industries. Understanding its reactivity, proper handling, and synthetic pathways allows researchers to effectively leverage this compound in their research and development endeavors.

References

-

INDOFINE Chemical Company. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL. [Link]

-

Autech Industry Co.,Limited. Exploring 3-(Trifluoromethoxy)benzyl Alcohol: Properties and Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol. [Link]

-

MySkinRecipes. 5-Chloro-2-(Trifluoromethyl)Benzyl Alcohol. [Link]

-

Njeri, D. K., et al. (2021). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters. [Link]

-

Njeri, D. K., et al. (2021). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. ACS Publications. [Link]

-

Fisher Scientific. SAFETY DATA SHEET: 2-(Trifluoromethyl)benzyl alcohol. [Link]

-

Supporting Information. General procedure A. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS#: 261763-21-7 [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol () for sale [vulcanchem.com]

- 7. 5-Chloro-2-(Trifluoromethyl)Benzyl Alcohol [myskinrecipes.com]

- 8. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cn.canbipharm.com [cn.canbipharm.com]

- 11. fishersci.com [fishersci.com]

Introduction: A Key Building Block in Modern Chemistry

An In-depth Technical Guide to 5-Chloro-2-(trifluoromethoxy)benzyl alcohol

5-Chloro-2-(trifluoromethoxy)benzyl alcohol, identified by the CAS Number 874821-52-0 , is a halogenated aromatic alcohol of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a trifluoromethoxy group and a chlorine atom on the benzene ring, imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of complex, high-value molecules. The trifluoromethoxy group, in particular, is a prized substituent in medicinal chemistry for its ability to enhance metabolic stability, improve membrane permeability, and increase the binding affinity of drug candidates. This guide offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and handling protocols, designed for professionals in chemical research and development.

Part 1: Core Chemical and Physical Properties

A precise understanding of a compound's properties is the foundation of its effective application in synthesis and research. The key identifiers and physicochemical data for 5-Chloro-2-(trifluoromethoxy)benzyl alcohol are summarized below.

| Property | Value | Source |

| CAS Number | 874821-52-0 | |

| Synonyms | [5-chloro-2-(trifluoromethoxy)phenyl]methanol | |

| Molecular Formula | C₈H₆ClF₃O₂ | |

| Molecular Weight | 226.58 g/mol | |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥98% | |

| Boiling Point | 225 °C (estimated) | [1] |

| Density | 1.416 g/cm³ (estimated) | [1] |

| Flash Point | 90 °C (estimated) | [1] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of substituted benzyl alcohols like 5-Chloro-2-(trifluoromethoxy)benzyl alcohol typically involves the reduction of a corresponding benzoic acid or benzaldehyde. A plausible and efficient laboratory-scale synthesis is outlined below, based on established chemical principles for similar structures.[2]

Experimental Protocol: Reduction of 2-Chloro-5-(trifluoromethyl)benzoic Acid

This protocol is adapted from a known procedure for a structurally similar compound and represents a primary method for this transformation.[2]

-

Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve the starting material, 5-Chloro-2-(trifluoromethoxy)benzoic acid, in anhydrous tetrahydrofuran (THF).

-

Inert Atmosphere: Purge the flask with nitrogen gas and maintain a positive pressure throughout the reaction to prevent quenching of the reducing agent by atmospheric moisture.

-

Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise to the stirred solution. The stoichiometry is crucial; typically a 1:2 molar ratio of the acid to BH₃·THF is effective.[2] The borane selectively reduces the carboxylic acid group to a primary alcohol.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for approximately 1.5 to 2 hours to ensure the reaction goes to completion.

-

Quenching: After cooling the reaction mixture back to 0°C, slowly and carefully add 6N HCl to quench the excess borane complex. This step will produce hydrogen gas and should be performed in a well-ventilated fume hood.

-

Extraction and Purification: Add water and extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 5-Chloro-2-(trifluoromethoxy)benzyl alcohol. Further purification can be achieved via column chromatography or recrystallization.

Synthesis Workflow Diagram

Caption: A typical synthesis route for the target compound.

Part 3: Applications in Drug Discovery and Agrochemicals

Halogenated and trifluoromethylated benzyl alcohols are not typically final products but rather crucial intermediates. Their value lies in the reactivity of the benzylic alcohol group, which serves as a handle for introducing the substituted phenyl ring into larger, more complex molecular scaffolds.

-

Pharmaceutical Intermediate: This compound is a key building block for active pharmaceutical ingredients (APIs). The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the chloro substituent provides an additional site for modification or can influence electronic properties. Similar structures are used as intermediates in the synthesis of cholesterol ester transfer protein (CETP) inhibitors and other therapeutic agents.[2][3]

-

Agrochemical Synthesis: In agrochemical research, it is used to develop new pesticides and herbicides.[3][4] The trifluoromethyl group is a well-known feature in many successful crop protection agents, contributing to their enhanced bioactivity and stability.[4]

-

Advanced Material Science: The unique electronic properties conferred by the halogen and trifluoromethoxy groups make such molecules candidates for incorporation into specialty polymers and other advanced materials.

Logical Flow in Drug Development

Caption: Use as a starting scaffold in a drug discovery pipeline.

Part 4: Analytical Characterization Protocol

Confirming the identity and purity of the synthesized material is a non-negotiable step in chemical research. A standard analytical workflow for 5-Chloro-2-(trifluoromethoxy)benzyl alcohol would include the following techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of hydrogen atoms. Expect to see a singlet for the benzylic -CH₂ protons, a signal for the alcohol -OH proton (which may be broad and exchangeable with D₂O), and distinct signals in the aromatic region for the three protons on the benzene ring.

-

¹³C NMR: Shows signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

¹⁹F NMR: Crucial for confirming the presence of the trifluoromethoxy group, which will appear as a sharp singlet in the characteristic chemical shift range for -OCF₃ groups.

-

-

Mass Spectrometry (MS):

-

Used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, matching the molecular formula C₈H₆ClF₃O₂. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be observable in the mass spectrum.

-

-

Gas Chromatography (GC):

-

Ideal for assessing the purity of the compound. A pure sample will show a single major peak. GC can be coupled with mass spectrometry (GC-MS) for definitive identification of the peak.[5]

-

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol is essential for safety.

Hazard Identification

Based on available data, this compound is classified with the following hazards:

-

Signal Word: Warning

-

Pictograms: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Safety Protocols

-

Engineering Controls: Always handle this chemical in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[6] Ensure that safety showers and eyewash stations are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[7]

-

Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[7]

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[6][7]

-

Skin Contact: Wash off immediately with plenty of soap and water while removing contaminated clothing.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials.[1][6]

References

-

INDOFINE Chemical Company. (n.d.). 5-CHLORO-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Chloro-2-(Trifluoromethyl)Benzyl Alcohol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Chloro-2-(Trifluoromethyl)Benzyl Alcohol. Retrieved from [Link]

-

Supporting Information. (n.d.). General Procedure A. Retrieved from [Link]

-

Loba Chemie. (n.d.). BENZYL ALCOHOL GC - Safety Data Sheet. Retrieved from [Link]

-

Redox. (2022). Safety Data Sheet Benzyl Alcohol. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl alcohol. Retrieved from [Link]

-

PubMed. (1995). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Retrieved from [Link]

- Google Patents. (2002). US6462242B1 - Process for preparing benzyl alcohols and their use.

-

Prakash Chemicals International. (2020). Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Benzyl Alcohol used for?. Retrieved from [Link]

-

National Institutes of Health (NIH). (2012). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Retrieved from [Link]

Sources

- 1. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS#: 261763-21-7 [m.chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. 5-Chloro-2-(Trifluoromethyl)Benzyl Alcohol [myskinrecipes.com]

- 4. 5-Chloro-2-(Trifluoromethyl)Benzyl Alcohol [myskinrecipes.com]

- 5. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.at [fishersci.at]

- 8. redox.com [redox.com]

physical properties of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol (CAS No. 874821-52-0). Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data on the compound's identity, physicochemical parameters, and spectroscopic profile. Beyond a simple data repository, this guide offers insights into the experimental methodologies for property determination and discusses the strategic importance of the compound's structural motifs—the chloro and trifluoromethoxy groups—in the context of modern pharmaceutical design. The content is structured to deliver both foundational data and the scientific reasoning behind its application, ensuring a thorough understanding for both laboratory and theoretical applications.

Introduction to a Key Building Block

5-Chloro-2-(trifluoromethoxy)benzyl alcohol is a halogenated aromatic alcohol that serves as a crucial intermediate in the synthesis of complex organic molecules. Its utility is most pronounced in the fields of pharmaceutical and agrochemical research. The strategic placement of a chlorine atom and a trifluoromethoxy group on the benzyl ring imparts a unique combination of steric and electronic properties. These substituents are known to significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethoxy (-OCF₃) group, in particular, is a well-regarded bioisostere for other functional groups, often enhancing membrane permeability and resistance to metabolic degradation, making this alcohol a valuable precursor for novel therapeutic agents and specialized chemicals.[1][2]

Chemical Identity and Core Physical Properties

Accurate identification and understanding of fundamental physical properties are paramount for the effective use, storage, and handling of any chemical compound.

Nomenclature and Chemical Identifiers

-

Systematic Name : [5-Chloro-2-(trifluoromethoxy)phenyl]methanol[3]

-

CAS Number : 874821-52-0[3]

-

Molecular Formula : C₈H₆ClF₃O₂[3]

-

Molecular Weight : 226.58 g/mol [3]

-

InChI Key : JIVPVUAGDRWIBR-UHFFFAOYSA-N[3]

Tabulated Physicochemical Data

The primary are summarized in the table below. These values are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [4] |

| Purity | ≥98% | [3] |

| Boiling Point | 225.3 °C | [1][2] |

| Density | 1.416 g/cm³ | [1][2] |

| Flash Point | 90 °C | [4] |

Spectroscopic and Analytical Profile

Structural elucidation and purity confirmation rely on a combination of spectroscopic techniques. While specific spectra for this compound are proprietary, its structure allows for a robust prediction of its analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the molecular structure. For 5-Chloro-2-(trifluoromethoxy)benzyl alcohol in a standard solvent like CDCl₃, the following signals are anticipated:

-

¹H NMR :

-

Aromatic Protons (Ar-H) : Three distinct signals in the aromatic region (~7.0-7.5 ppm). The substitution pattern will lead to complex splitting (doublets, doublet of doublets).

-

Benzylic Protons (-CH₂OH) : A singlet or doublet (if coupled to the hydroxyl proton) around 4.7 ppm. This peak is characteristic of a benzylic alcohol.

-

Hydroxyl Proton (-OH) : A broad singlet whose chemical shift is concentration-dependent. This peak will disappear upon a D₂O shake, a classic confirmatory test for labile protons.[5]

-

-

¹³C NMR :

-

Eight distinct carbon signals are expected. The carbon bearing the -OCF₃ group will show a quartet due to coupling with the fluorine atoms. The benzylic carbon (-CH₂OH) would appear around 60-65 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups. The expected characteristic absorption bands include:

-

O-H Stretch : A strong, broad band in the region of 3200-3600 cm⁻¹, indicative of the alcohol hydroxyl group.[5]

-

C-H Stretch (Aromatic) : Peaks just above 3000 cm⁻¹.

-

C-O Stretch : A strong band in the 1000-1250 cm⁻¹ region.

-

C-F Stretch (-OCF₃) : Strong, characteristic bands typically found in the 1100-1300 cm⁻¹ region.

-

C-Cl Stretch : A band in the fingerprint region, typically 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z 226.58. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature. Common fragmentation would involve the loss of water (-18 amu) or the hydroxymethyl group (-31 amu).

Experimental Protocols for Property Determination

The trustworthiness of physical data is rooted in standardized, reproducible experimental protocols.

Protocol for Melting Point Determination

The melting point is a crucial indicator of purity.

-

Sample Preparation : Finely crush a small amount of the solid sample on a watch glass.

-

Capillary Loading : Pack a small amount of the dried, powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation : Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement : Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation : Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow (<2 °C).

Workflow for Spectroscopic Analysis

This workflow outlines the general steps for obtaining high-quality spectroscopic data for structural confirmation.

Caption: General workflow for physicochemical & spectroscopic characterization.

Handling, Storage, and Safety

Adherence to safety protocols is non-negotiable when handling any chemical intermediate.

Safety Precautions and GHS Classification

Based on available data, this compound is classified with the following hazards:

-

Pictogram : GHS07 (Exclamation mark)[3]

-

Signal Word : Warning[3]

-

Hazard Statements :

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/eye protection/face protection.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Always handle in a well-ventilated area or a chemical fume hood.[7]

-

Recommended Storage Conditions

To maintain its purity and stability, the compound should be stored under the following conditions:

-

Atmosphere : Store in a tightly sealed container in a dry and well-ventilated place.[4]

Relevance in Medicinal Chemistry and Drug Development

The specific combination of chloro and trifluoromethoxy substituents makes this benzyl alcohol derivative a highly strategic building block.

-

Metabolic Stability : The -OCF₃ group is exceptionally stable to oxidative metabolism compared to a simple methoxy (-OCH₃) group. This can increase the in vivo half-life of a drug candidate, a highly desirable property.

-

Lipophilicity and Permeability : Both chlorine and the -OCF₃ group are lipophilic, which can enhance a molecule's ability to cross cellular membranes. The trifluoromethoxy group has a Hansch lipophilicity parameter (π) of approximately 1.04, significantly increasing lipophilicity.

-

Receptor Binding : The chlorine atom can participate in halogen bonding, a specific non-covalent interaction with protein targets that can enhance binding affinity and selectivity. The -OCF₃ group acts as a strong hydrogen bond acceptor, providing an additional point of interaction within a receptor's binding pocket.

-

pKa Modulation : The electron-withdrawing nature of both substituents lowers the electron density of the aromatic ring, which can influence the pKa of other functional groups within a larger molecule, affecting its ionization state at physiological pH.

Conclusion

5-Chloro-2-(trifluoromethoxy)benzyl alcohol is a well-defined chemical entity with a distinct set of physical and spectroscopic properties. Its characterization through standard analytical techniques is straightforward, revealing a stable, solid compound at room temperature. The true value of this molecule lies in the strategic combination of its chloro and trifluoromethoxy substituents, which confer advantageous properties for the development of advanced pharmaceutical and agrochemical agents. This guide provides the essential data and procedural knowledge required for its effective and safe utilization in a research and development setting.

References

- ChemicalBook. (n.d.). 5-CHLORO-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS.

- MySkinRecipes. (n.d.). 5-Chloro-2-(Trifluoromethyl)Benzyl Alcohol.

- Sigma-Aldrich. (n.d.). 5-Chloro-2-(trifluoromethoxy)benzyl alcohol.

- MySkinRecipes. (n.d.). 5-Chloro-2-(Trifluoromethyl)Benzyl Alcohol.

- Redox. (2022, November 1). Safety Data Sheet Benzyl Alcohol.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl alcohol.

- YouTube. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol).

Sources

- 1. 5-Chloro-2-(Trifluoromethyl)Benzyl Alcohol [myskinrecipes.com]

- 2. 5-Chloro-2-(Trifluoromethyl)Benzyl Alcohol [myskinrecipes.com]

- 3. 5-Chloro-2-(trifluoromethoxy)benzyl alcohol | 874821-52-0 [sigmaaldrich.com]

- 4. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS#: 261763-21-7 [m.chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. redox.com [redox.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol

For Immediate Release

[City, State] – January 19, 2026 – In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is paramount. The biological activity and physical properties of a compound are intrinsically linked to its three-dimensional arrangement. This guide provides an in-depth technical exploration of the structure elucidation of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol, a substituted aromatic compound of interest in pharmaceutical and agrochemical research.[1] This document, intended for researchers, scientists, and professionals in drug development, will detail the synergistic application of modern spectroscopic and crystallographic techniques to unambiguously determine its chemical architecture.

Introduction: The Significance of Structural Integrity

5-Chloro-2-(trifluoromethoxy)benzyl alcohol (C₈H₆ClF₃O₂) possesses a unique combination of functional groups: a chlorinated aromatic ring, a reactive benzyl alcohol moiety, and an electron-withdrawing trifluoromethoxy group.[2] This substitution pattern suggests potential for novel biological interactions and makes it a valuable intermediate in the synthesis of more complex molecules.[1] An unequivocal understanding of its structure is the foundational step for any further development, ensuring reproducibility and a clear understanding of structure-activity relationships (SAR). This guide will navigate the multifaceted approach required for its complete structural assignment.

A Symphony of Spectroscopies: The Integrated Elucidation Workflow

The elucidation of a novel molecular structure is rarely accomplished with a single technique. Instead, it relies on the convergence of data from multiple analytical methods, each providing a unique piece of the structural puzzle. For 5-Chloro-2-(trifluoromethoxy)benzyl alcohol, a logical and efficient workflow involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the definitive confirmation by X-ray crystallography where possible.

Caption: Integrated workflow for the structure elucidation of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 5-Chloro-2-(trifluoromethoxy)benzyl alcohol, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR is essential.

Principles and Causality in NMR

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment, allowing chemists to deduce the structure of a molecule. The choice of specific NMR experiments is dictated by the need to unambiguously assign every atom in the molecule and confirm the connectivity between them.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is standard to simplify the spectrum to singlets for each unique carbon.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine NMR spectrum. ¹⁹F is a highly sensitive nucleus with 100% natural abundance.[1] A broad spectral width is often required.

-

2D NMR (COSY, HSQC, HMBC): If ambiguities remain, two-dimensional NMR experiments are employed. COSY (Correlation Spectroscopy) reveals proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.4 | d | H-6 |

| ¹H | ~7.2 | dd | H-4 |

| ¹H | ~7.1 | d | H-3 |

| ¹H | ~4.7 | s | -CH₂OH |

| ¹H | ~2.0-3.0 (broad) | s | -OH |

| ¹³C | ~150 | q | C-OCF₃ |

| ¹³C | ~135 | s | C-Cl |

| ¹³C | ~130 | s | C-1 |

| ¹³C | ~129 | s | C-4 |

| ¹³C | ~125 | s | C-6 |

| ¹³C | ~122 | s | C-3 |

| ¹³C | ~120 | q | -OCF₃ |

| ¹³C | ~60 | s | -CH₂OH |

| ¹⁹F | ~ -58 to -60 | s | -OCF₃ |

Note: Predicted chemical shifts are based on data from analogous compounds and established substituent effects. Actual values may vary depending on the solvent and other experimental conditions.

The ¹⁹F NMR is expected to show a singlet for the -OCF₃ group, with a chemical shift characteristic of an aromatic trifluoromethoxy substituent.[3] Long-range couplings to aromatic protons may be observed with high-resolution instruments.

Caption: Key 2D NMR correlations for confirming the benzyl group attachment.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Principles and Causality in MS

In a mass spectrometer, molecules are ionized and then separated based on their m/z. The ionization method can be "hard," like Electron Ionization (EI), which causes extensive fragmentation, or "soft," like Electrospray Ionization (ESI), which typically leaves the molecular ion intact. The fragmentation patterns are often predictable and characteristic of specific functional groups, providing a "fingerprint" of the molecule.

Experimental Protocol: MS Analysis

-

Sample Introduction: The sample can be introduced directly via a solids probe, or as the eluent from a Gas Chromatography (GC) or Liquid Chromatography (LC) system. GC-MS is well-suited for volatile and thermally stable compounds like benzyl alcohols.

-

Ionization: For GC-MS, EI is the most common ionization technique. For LC-MS, ESI would be a suitable choice.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of ions at each m/z value is recorded to generate the mass spectrum.

Predicted Mass Spectrum Data

| m/z (Predicted) | Ion Identity | Notes |

| 226/228 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 209/211 | [M-OH]⁺ | Loss of the hydroxyl radical. |

| 197/199 | [M-CHO]⁺ | Loss of a formyl radical. |

| 141 | [M-OCF₃-Cl]⁺ | Loss of the trifluoromethoxy and chlorine substituents. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl compounds. |

The molecular ion peak at m/z 226 (for ³⁵Cl) and 228 (for ³⁷Cl) would be a key indicator of the compound's identity.[2] The fragmentation pattern will be influenced by the stability of the resulting carbocations, with the benzylic position being a likely site of fragmentation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.

Principles and Causality in IR

Different types of bonds (e.g., O-H, C-H, C=C, C-O, C-F) vibrate at characteristic frequencies. By analyzing the absorption bands in an IR spectrum, one can deduce the presence or absence of specific functional groups.

Experimental Protocol: IR Analysis

-

Sample Preparation: The sample can be analyzed as a neat liquid (if liquid at room temperature), a thin film on a salt plate (e.g., NaCl or KBr), or as a solid dispersed in a KBr pellet.

-

Data Acquisition: The sample is placed in the path of an infrared beam, and the transmitted light is measured as a function of wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3200-3600 | O-H stretch (alcohol) | Strong, broad |

| 3000-3100 | Aromatic C-H stretch | Medium |

| 2850-2960 | Aliphatic C-H stretch (-CH₂-) | Medium |

| 1500-1600 | Aromatic C=C stretch | Medium-Strong |

| 1200-1300 | C-O stretch (alcohol) | Strong |

| 1100-1200 | C-F stretch (-OCF₃) | Strong |

| 700-850 | C-Cl stretch | Medium |

The broad O-H stretching band is highly characteristic of an alcohol.[4] The presence of strong absorptions in the C-F and C-Cl regions, along with aromatic C=C and C-H stretches, would provide strong evidence for the proposed structure.

X-ray Crystallography: The Definitive Answer

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray diffraction provides the most definitive and unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid.

Principles and Causality in Crystallography

When a beam of X-rays is passed through a single crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol must be grown. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using a detector.

-

Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial structural model. This model is then refined to best fit the experimental data.

The successful determination of the crystal structure would provide precise bond lengths, bond angles, and intermolecular interactions, leaving no doubt as to the identity and conformation of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol.

Conclusion: A Multi-faceted Approach to Structural Certainty

The comprehensive structure elucidation of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol is a testament to the power of modern analytical chemistry. Through the synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, a detailed and self-validating picture of the molecule's constitution can be assembled. Each technique provides complementary information, and together they build a compelling case for the proposed structure. For ultimate confirmation, single-crystal X-ray diffraction stands as the gold standard. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides the solid foundation necessary for the continued development of this and other novel chemical entities.

References

-

Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater* Department of Chemistry and Biochemistry, Te. Available at: [Link]

-

c6cy02413k1.pdf - The Royal Society of Chemistry. Available at: [Link]

-

Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II) - The Royal Society of Chemistry. Available at: [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. Available at: [Link]

-

Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - ACS Publications. Available at: [Link]

-

5-chloro-2-(trifluoromethoxy)benzyl alcohol (C8H6ClF3O2) - PubChemLite. Available at: [Link]

-

5-CHLORO-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL | 261763-21-7. Available at: [Link]

-

19F NMR Reference Standards. Available at: [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119) - Human Metabolome Database. Available at: [Link]

-

Fluorine NMR. Available at: [Link]

-

IR Spectrum of Benzyl Alcohol(?) : r/chemhelp - Reddit. Available at: [Link]

-

2-Fluoro-5-(trifluoromethyl)benzyl alcohol - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

Sources

A Comprehensive Spectroscopic Analysis of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol: A Technical Guide for Researchers

Abstract

5-Chloro-2-(trifluoromethoxy)benzyl alcohol is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chloro group, a trifluoromethoxy group, and a benzyl alcohol moiety, imparts specific physicochemical properties that make it a valuable synthetic intermediate. Accurate structural elucidation and purity assessment are paramount for its application in drug development and other high-stakes research fields. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a foundational reference for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and data interpretation principles outlined herein are designed to equip researchers with the expertise to confidently verify the structure and purity of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol.

Compound Profile

The structural integrity of a chemical building block is the bedrock of successful synthesis and discovery. Before delving into its spectroscopic signature, it is essential to establish the fundamental identity of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol.

Chemical Structure:

Caption: Molecular structure of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 874821-52-0 | |

| Molecular Formula | C₈H₆ClF₃O₂ | |

| Molecular Weight | 226.58 g/mol | |

| Synonym | [5-chloro-2-(trifluoromethoxy)phenyl]methanol | |

| Purity | Typically ≥98% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can map the molecular skeleton and deduce the electronic environment of each atom.

Standard Experimental Protocol

A robust and reproducible NMR protocol is critical for obtaining high-quality data.

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for resolving the hydroxyl proton.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS, 0 ppm) as an internal chemical shift reference.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[1]

-

Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra at a constant temperature (e.g., 298 K). For ¹³C, a proton-decoupled experiment is standard.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and their proximity to neighboring protons.

-

Causality: The aromatic protons are deshielded by the ring current and influenced by the electronic effects of the substituents. The -OCF₃ group is electron-withdrawing, while the -CH₂OH and -Cl groups have more complex effects. The benzylic protons (-CH₂) are adjacent to an electronegative oxygen, shifting them downfield. The hydroxyl (-OH) proton is exchangeable and its signal can be broad.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.45 | d | 1H | Ar-H (H-6) | Ortho to the electron-withdrawing -OCF₃ group, deshielded. Coupled to H-4. |

| ~ 7.30 | dd | 1H | Ar-H (H-4) | Positioned between two substituents. Coupled to H-3 and H-6. |

| ~ 7.15 | d | 1H | Ar-H (H-3) | Ortho to the -CH₂OH group. Coupled to H-4. |

| ~ 4.80 | s | 2H | -CH₂ OH | Benzylic protons adjacent to oxygen. Appears as a singlet as coupling to the -OH proton is often not observed. |

| ~ 2.0 (variable) | br s | 1H | -CH₂OH | Chemical shift is concentration and solvent-dependent. Often a broad singlet that exchanges with D₂O.[2] |

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Causality: Carbon chemical shifts are highly sensitive to the electronegativity of attached atoms. The carbon attached to the -OCF₃ group will be significantly affected, as will the carbon in the CF₃ group itself, which will appear as a quartet due to one-bond coupling with the three fluorine atoms. The carbon bearing the chlorine atom will also show a characteristic downfield shift.

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145 | C -OCF₃ | Aromatic carbon attached to the highly electronegative -OCF₃ group. |

| ~ 140 | C -CH₂OH | Aromatic carbon attached to the hydroxymethyl group. |

| ~ 132 | C -Cl | Aromatic carbon attached to chlorine. |

| ~ 130 | Ar-C H (C-4) | Aromatic methine carbon. |

| ~ 128 | Ar-C H (C-6) | Aromatic methine carbon. |

| ~ 122 | Ar-C H (C-3) | Aromatic methine carbon. |

| ~ 120 (q) | OC F₃ | Carbon of the trifluoromethoxy group, split into a quartet by the three fluorine atoms (¹JCF). |

| ~ 61 | -C H₂OH | Aliphatic carbon of the benzyl alcohol moiety, deshielded by the attached oxygen. |

¹⁹F NMR Spectroscopy: Predicted Data

¹⁹F NMR is a highly specific technique for observing fluorine-containing compounds.

-

Causality: The trifluoromethoxy (-OCF₃) group contains three chemically equivalent fluorine atoms. With no adjacent protons or other fluorine atoms to couple with, the signal is expected to be a sharp singlet.

Table 4: Predicted ¹⁹F NMR Data (referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -58 to -60 | s | -OCF₃ | Characteristic range for a trifluoromethoxy group attached to an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its bond vibrations. It is an excellent tool for identifying functional groups.

Standard Experimental Protocol

-

Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or, if solid, by preparing a KBr pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

-

Data Acquisition: An FTIR (Fourier-Transform Infrared) spectrometer is used to scan the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is collected first and automatically subtracted from the sample spectrum.

Characteristic Absorption Bands

-

Causality: Each functional group has characteristic vibrational frequencies. The O-H bond of the alcohol will produce a strong, broad absorption due to hydrogen bonding. The C-F bonds in the -OCF₃ group will result in very strong, sharp absorptions in the fingerprint region.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |

| 3100 - 3000 | Medium | C-H stretch (sp²) | Aromatic C-H |

| 2950 - 2850 | Medium | C-H stretch (sp³) | Aliphatic C-H (-CH₂) |

| 1600 - 1450 | Medium-Weak | C=C stretch | Aromatic Ring |

| 1250 - 1150 | Very Strong | C-F stretch (asymmetric) | Trifluoromethoxy (-OCF₃) |

| 1100 - 1000 | Strong | C-O stretch | Alcohol (-CH₂OH) |

| 850 - 750 | Strong | C-Cl stretch | Aryl Chloride (-Cl) |

The presence of a broad band around 3300 cm⁻¹ and very strong absorptions between 1250-1150 cm⁻¹ are key diagnostic features for this molecule.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and clues to its structure.

Standard Experimental Protocol (GC-MS)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or ethyl acetate) is injected into a Gas Chromatograph (GC).

-

Separation: The compound travels through a capillary column in the GC, separating it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Expected Fragmentation Pattern

-

Causality: Upon ionization, the molecular ion can undergo fragmentation at its weakest bonds. The presence of chlorine is a key diagnostic feature, as it has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a characteristic M⁺ and M+2 peak pattern for any chlorine-containing fragment.

Table 6: Predicted Key Ions in EI-MS

| m/z Value | Ion Fragment | Interpretation |

| 226 / 228 | [C₈H₆ClF₃O₂]⁺˙ | Molecular Ion (M⁺) . The M+2 peak at m/z 228 will have ~1/3 the intensity of the M⁺ peak at m/z 226, confirming the presence of one chlorine atom. |

| 208 / 210 | [M - H₂O]⁺˙ | Loss of water from the alcohol, a common fragmentation for benzyl alcohols. |

| 197 / 199 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment in the mass spectra of benzyl compounds, although less likely to be the base peak here due to the substituents. |

The definitive identification of the molecular ion peak pair at m/z 226/228 is the most critical piece of information from the mass spectrum.[5][6]

Integrated Workflow for Structural Verification

No single technique provides the complete picture. True structural confidence comes from integrating the data from multiple spectroscopic methods. This workflow ensures a self-validating system for characterization.

Caption: Integrated workflow for the spectroscopic verification of chemical structure.

By following this workflow, a researcher can systematically confirm the identity of the target compound:

-

MS confirms the molecular weight and elemental composition (Cl, F).

-

IR confirms the presence of key functional groups (-OH, Ar, -OCF₃, C-Cl).

-

NMR provides the final, detailed map of the molecular structure, confirming the substitution pattern and connectivity.

Conclusion

The structural characterization of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol is reliably achieved through a multi-technique spectroscopic approach. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed constitutional map, while IR spectroscopy confirms the presence of essential functional groups, and mass spectrometry verifies the molecular weight and the presence of chlorine. This guide serves as an authoritative reference for the expected spectroscopic signatures of this important chemical intermediate, enabling researchers in drug development and chemical synthesis to ensure the identity and quality of their materials, thereby upholding the integrity of their scientific outcomes.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119). [Link]

-

MySkinRecipes. 5-Chloro-2-(Trifluoromethyl)Benzyl Alcohol. [Link]

-

The Royal Society of Chemistry. c6cy02413k1.pdf. [Link]

- Rauf, M. A., et al. "Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol." Journal of the Chemical Society of Pakistan.

-

PrepMate. Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. [Link]

-

Chegg. Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol 5-. [Link]

-

PubMed. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. [Link]

-

YouTube. Spectral analysis practice problem #02 (benzyl alcohol). [Link]

-

SciSpace. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. youtube.com [youtube.com]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. proprep.com [proprep.com]

- 5. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide to the NMR Spectrum of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricacies of both ¹H and ¹³C NMR spectroscopy as applied to this complex molecule. We will explore the theoretical underpinnings of the spectral data, offer a detailed interpretation of the expected chemical shifts and coupling constants, and provide a robust experimental protocol for acquiring high-quality NMR spectra for this and similar compounds.

Introduction

5-Chloro-2-(trifluoromethoxy)benzyl alcohol is a substituted aromatic compound with significant potential in medicinal chemistry and materials science. The presence of a chlorine atom, a trifluoromethoxy group, and a hydroxymethyl group on the benzene ring creates a unique electronic environment, making NMR spectroscopy an indispensable tool for its structural elucidation and purity assessment. Understanding the NMR spectrum of this molecule is crucial for confirming its identity, assessing its purity, and studying its interactions with biological targets. This guide will provide a detailed predictive analysis of its ¹H and ¹³C NMR spectra, grounded in the fundamental principles of NMR and supported by data from related structures.

Molecular Structure and Predicted NMR Active Nuclei

The molecular structure of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol, with the IUPAC numbering of the aromatic carbons, is presented below. This structure forms the basis for all subsequent spectral interpretations.

Caption: Molecular structure of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol is expected to exhibit distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and trifluoromethoxy groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.4 - 7.6 | d | ~2.5 |

| H-4 | 7.2 - 7.4 | dd | ~8.5, ~2.5 |

| H-3 | 7.1 - 7.3 | d | ~8.5 |

| -CH₂- | 4.7 - 4.9 | s | - |

| -OH | 2.0 - 4.0 | br s | - |

Interpretation:

-

Aromatic Protons (H-3, H-4, H-6): The aromatic region will display three distinct signals. The trifluoromethoxy group at C2 is a moderately deactivating, ortho-para directing group, while the chlorine at C5 is also deactivating and ortho-para directing.

-

H-6: This proton is ortho to the chlorine and meta to the trifluoromethoxy group. It is expected to appear as a doublet due to coupling with H-4, with a small meta coupling constant.

-

H-4: This proton is ortho to the chlorine and meta to the trifluoromethoxy group. It will likely be a doublet of doublets due to coupling with both H-3 and H-6.

-

H-3: This proton is ortho to the trifluoromethoxy group and meta to the chlorine. It should appear as a doublet due to coupling with H-4.

-

-

Benzylic Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet. Their chemical shift will be downfield due to the proximity of the aromatic ring and the hydroxyl group.[1][2][3][4][5]

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature.[6] It will likely appear as a broad singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-5 | 133 - 135 |

| C-2 | 145 - 148 (q, J(C-F) ≈ 2 Hz) |

| C-1 | 138 - 140 |

| C-3 | 118 - 120 |

| C-4 | 130 - 132 |

| C-6 | 128 - 130 |

| -CH₂- | 60 - 65 |

| -OCF₃ | 120 - 122 (q, J(C-F) ≈ 257 Hz) |

Interpretation:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

-

C-5 (bearing Cl): This carbon will be significantly downfield due to the inductive effect of the chlorine atom.

-

C-2 (bearing -OCF₃): This carbon will also be downfield and will appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethoxy group, although the coupling constant will be small.[7]

-

C-1 (bearing -CH₂OH): The chemical shift of this carbon will be influenced by the hydroxymethyl group.

-

C-3, C-4, C-6: The remaining aromatic carbons will have chemical shifts in the typical aromatic region, with their specific values determined by the combined electronic effects of the substituents.

-

-

Benzylic Carbon (-CH₂-): This carbon will appear in the aliphatic region, with its chemical shift influenced by the attached hydroxyl group and the aromatic ring.[8]

-

Trifluoromethoxy Carbon (-OCF₃): This carbon will exhibit a characteristic quartet in the ¹³C NMR spectrum due to the large one-bond coupling with the three fluorine atoms.[7]

Experimental Protocol for NMR Spectrum Acquisition

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a common choice for similar compounds.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

The following is a general workflow for setting up an NMR experiment. Specific parameters may vary depending on the spectrometer manufacturer and model.[2][9][10]

Caption: General workflow for NMR data acquisition and processing.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Pick the peaks in both spectra and report their chemical shifts.

Safety Considerations

5-Chloro-2-(trifluoromethoxy)benzyl alcohol should be handled with appropriate safety precautions. While specific toxicity data for this compound may be limited, it is prudent to treat it as a potentially hazardous chemical. The safety data sheet (SDS) for this compound indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Therefore, it is essential to:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

Conclusion

The NMR spectrum of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol provides a wealth of information for its structural characterization. By carefully analyzing the chemical shifts, multiplicities, and coupling constants in both the ¹H and ¹³C NMR spectra, researchers can confirm the identity and purity of this important molecule. The predictive analysis and experimental protocol provided in this guide serve as a valuable resource for scientists and professionals working with this and structurally related compounds in the fields of drug discovery and chemical synthesis.

References

-

Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater Department of Chemistry and Biochemistry, Te*. Available at: [Link]

-

ResearchGate. (n.d.). 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl... Available at: [Link]

-

Wyrzykowski, D., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2031. Available at: [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Available at: [Link]

-

SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[1H NMR] - Spectrum. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119). Available at: [Link]

-

SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). NMR spectrum of benzyl alcohol. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Typical Proton and C-13 Chemical Shift Values. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119). Available at: [Link]

-